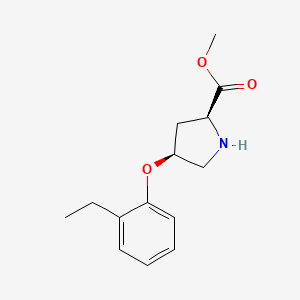

Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate

Description

Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative characterized by a 2-ethylphenoxy substituent at the C4 position and a methyl ester group at the C2 position.

Properties

IUPAC Name |

methyl (2S,4S)-4-(2-ethylphenoxy)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-3-10-6-4-5-7-13(10)18-11-8-12(15-9-11)14(16)17-2/h4-7,11-12,15H,3,8-9H2,1-2H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWYEBXUXZPWTD-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2CC(NC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Ethylphenoxy Group: This step often involves a nucleophilic substitution reaction where the ethylphenoxy group is introduced to the pyrrolidine ring.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-Nitrophenoxy (): The para-nitro group is strongly electron-withdrawing, which could reduce nucleophilicity at the oxygen atom and alter metabolic stability .

- 4-Chloro-3-ethylphenoxy (): Combines electron-withdrawing (chloro) and electron-donating (ethyl) effects, creating a polarized aromatic system that may influence receptor binding .

Steric and Lipophilic Considerations

Salt Forms and Solubility

- Hydrochloride salts (e.g., and ) generally exhibit improved aqueous solubility compared to free bases, critical for bioavailability in drug development .

Biological Activity

Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate is an organic compound with significant potential in pharmacology due to its unique structural characteristics and biological activity. This compound, characterized by its pyrrolidine framework and a carboxylate functional group, has garnered attention for its interactions with neurotransmitter systems, particularly dopamine receptors.

- Molecular Formula : C₁₄H₁₉NO₃

- Molecular Weight : Approximately 249.31 g/mol

- CAS Number : 1217857-92-5

- MDL Number : MFCD08688237

- Structure : Contains two chiral centers, indicated by the (2S,4S) configuration.

Neurotransmitter Interaction

Research indicates that this compound may act as a ligand for dopamine D2 receptors. This interaction suggests potential applications in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. Compounds with similar structures have been documented to influence mood regulation and motor control pathways, which are critical in these conditions .

Antihypertensive Effects

Preliminary studies suggest that this compound may also exhibit antihypertensive properties. The mechanism is hypothesized to involve modulation of adrenergic receptors, although detailed pharmacodynamic studies are still required to elucidate this effect fully.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions utilizing reagents such as dicyclohexylcarbodiimide (DCC) for coupling reactions. The following table summarizes potential derivatives and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl (2S,4R)-4-(phenoxy)-2-pyrrolidinecarboxylate | Similar pyrrolidine structure but different stereochemistry | Potential differences in receptor binding affinity |

| 4-(3-ethylphenoxy)-pyrrolidine-2-carboxylic acid | Contains a carboxylic acid instead of an ester | May exhibit different biological activities |

| 1-(pyridin-3-yl)methyl 1H-pyrrole-2-carboxylate | Incorporates a pyridine ring | Different interaction profile with receptors |

Case Studies and Research Findings

- Dopamine Receptor Binding Studies :

- Antihypertensive Activity :

-

Pharmacokinetic Profiles :

- Preliminary pharmacokinetic studies indicated favorable absorption and metabolic profiles for this compound, supporting its viability for further clinical development.

Q & A

Q. 1.1. What synthetic routes are commonly employed to prepare Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate, and how is stereochemical purity ensured?

Synthesis typically involves:

- Cyclization : Formation of the pyrrolidine ring from linear precursors (e.g., via intramolecular nucleophilic substitution or reductive amination) .

- Phenoxy Group Introduction : Coupling 2-ethylphenol to the pyrrolidine ring using Mitsunobu conditions (e.g., DIAD, PPh₃) or SN2 displacement with a pre-activated phenoxide .

- Esterification : Methyl ester formation via carbodiimide-mediated coupling (e.g., DCC/DMAP) or direct methylation of the carboxylic acid intermediate .

- Purification : Chiral chromatography (e.g., HPLC with amylose-based columns) or recrystallization to ensure >98% enantiomeric excess .

Q. 1.2. How is the stereochemistry at the 2S and 4S positions confirmed experimentally?

- NMR Spectroscopy : Vicinal coupling constants (e.g., ) and NOE correlations differentiate axial/equatorial substituents on the pyrrolidine ring .

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

- Chiral HPLC : Comparison with racemic mixtures or known standards to validate retention times .

Q. 1.3. What functional groups dictate the compound’s reactivity, and how do they influence derivatization?

- Pyrrolidine Ring : Susceptible to N-alkylation or oxidation (e.g., with H₂O₂/Na₂WO₄) but sterically hindered by the 2-ethylphenoxy group .

- Ester Group : Hydrolyzes under basic conditions (e.g., NaOH/MeOH) to the carboxylic acid for further coupling .

- Phenoxy Ether : Resistant to nucleophilic substitution due to the ethyl group’s steric bulk but may undergo electrophilic aromatic substitution .

Advanced Research Questions

Q. 2.1. What challenges arise in optimizing reaction yields for large-scale synthesis, and how are they addressed?

- Steric Hindrance : The 2-ethylphenoxy group slows reaction kinetics. Solutions include high-pressure conditions or polar aprotic solvents (e.g., DMF) to enhance solubility .

- Racemization Risk : Elevated temperatures during esterification can disrupt stereochemistry. Low-temperature protocols (<0°C) and short reaction times are critical .

- Byproduct Formation : Use scavengers (e.g., polymer-bound thiourea for excess DIAD) and inline IR monitoring to track intermediate stability .

Q. 2.2. How can researchers evaluate the compound’s potential biological activity, given its structural analogs?

- In Silico Docking : Compare binding affinity to targets like G-protein-coupled receptors (GPCRs) using the 2-ethylphenoxy group’s hydrophobicity to model ligand-receptor interactions .

- Enzyme Assays : Test inhibition of proteases (e.g., MMP-9) or kinases, leveraging the pyrrolidine scaffold’s resemblance to proline-rich binding sites .

- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays (human/rat) and plasma protein binding using equilibrium dialysis .

Q. 2.3. How should contradictory data on biological activity between this compound and its 4-chlorophenoxy analog be interpreted?

- Electron-Withdrawing vs. Donating Effects : The ethyl group (electron-donating) may reduce binding to targets requiring electron-deficient aromatic interactions (e.g., cytochrome P450 enzymes) compared to chloro analogs .

- Lipophilicity Impact : LogP differences (predicted ΔLogP ~0.5) alter membrane permeability, which can be quantified via parallel artificial membrane permeability assays (PAMPA) .

- Validation : Replicate assays under standardized conditions (pH, temperature) and verify compound purity via LC-MS to rule out degradation artifacts .

Q. 2.4. What strategies are effective for studying degradation pathways under physiological conditions?

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by LC-MS/MS to identify degradation products (e.g., ester hydrolysis or ring oxidation) .

- Stability-Indicating Methods : Develop HPLC methods with baseline separation of degradation peaks (e.g., C18 column, 0.1% TFA/ACN gradient) .

Q. 2.5. How does the 2-ethylphenoxy group influence pharmacokinetics compared to halogenated analogs?

- Metabolic Stability : Ethyl groups are less prone to oxidative metabolism than halogens, potentially increasing half-life (t₁/₂) in vivo .

- Toxicity Profile : Reduced risk of reactive metabolite formation (e.g., no glutathione adducts observed in microsome studies compared to chloro analogs) .

Methodological Tables

Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyrrolidine Formation | Boc-protected amine, TFA deprotection | 65 | 95 |

| Phenoxy Coupling | 2-ethylphenol, DIAD/PPh₃, THF | 78 | 97 |

| Esterification | DCM, DCC, DMAP, 0°C | 85 | 99 |

Table 2: Comparative Reactivity of Substituents

| Group | Reaction with LiAlH₄ | Oxidation Stability |

|---|---|---|

| 2-Ethylphenoxy | No reduction | Stable up to 100°C |

| 4-Chlorophenoxy | Partial dehalogenation | Degrades at 80°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.